molecular formula C3H10NO3P B1210937 2-Methylaminoethylphosphonic acid CAS No. 14596-55-5

2-Methylaminoethylphosphonic acid

Cat. No. B1210937
CAS RN: 14596-55-5
M. Wt: 139.09 g/mol
InChI Key: KMMKKNKMHUQJAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of α-aminophosphonic acids, including derivatives that are structurally related to 2-Methylaminoethylphosphonic acid, involves strategies like the Wittig-Horner reaction and asymmetric catalytic hydrogenation. For example, the enantioselective synthesis of L-(1-aminoethyl)phosphonic acid demonstrates the use of rhodium catalysts in the presence of chiral ligands to achieve high enantiomeric excess (Schöllkopf, Hoppe, & Thiele, 1985).

Molecular Structure Analysis

Investigations into the molecular structure of phosphonic acid derivatives, including 2-Methylaminoethylphosphonic acid, are primarily conducted using spectroscopic techniques like UV–Vis, FT-IR, NMR, and MS spectra. These studies help determine the structural aspects and conformational preferences of these compounds, providing insight into their chemical behavior and potential applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Chemical Reactions and Properties

2-Methylaminoethylphosphonic acid and its derivatives undergo various chemical reactions, highlighting their reactivity and functional group transformations. For instance, the interaction of diisopropylphosphite with trimethylhexahydro-s-triazine, followed by hydrolysis, showcases the chemical versatility of phosphonic acids (Maier, 1991).

Physical Properties Analysis

The physical properties of phosphonic acids and their derivatives, including solubility, stability, and molecular weight, are critical for understanding their behavior in various environments and applications. For example, the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors demonstrates the significance of molecular weight and solubility in designing advanced materials (Yamanaka, Jikei, & Kakimoto, 2000).

Chemical Properties Analysis

The chemical properties of 2-Methylaminoethylphosphonic acid, such as reactivity towards various reagents, hydrolytic stability, and binding affinity towards metal ions, are fundamental for its potential applications. Studies on the methylation of phosphonic acids related to chemical warfare agents highlight the reactivity and potential for derivatization of phosphonic acids, enhancing their detection and identification (Valdez, Leif, & Alcaraz, 2016).

Scientific Research Applications

1. Corrosion Inhibition

2-Methylaminoethylphosphonic acid derivatives have been investigated for their efficacy in corrosion inhibition. For instance, Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate (2-EHMAP) has demonstrated significant inhibition efficiency in preventing corrosion of mild steel in acidic solutions. These compounds act as mixed inhibitors and adhere to the Langmuir isotherm model. Theoretical and experimental studies align in confirming their protective capabilities against corrosion (Djenane et al., 2019).

2. Therapeutic Applications in Bone Disorders

Bisaminophosphonates, which include derivatives of 2-methylaminoethylphosphonic acid, have found applications as therapeutic agents in treating bone disorders. These compounds have shown unique properties in 31P NMR spectra, which is attributed to the absence of C2 symmetry and the presence of large ester groups. This characteristic plays a role in their biological efficacy (Młynarz et al., 2007).

3. Dental Applications

Novel monomers like 2-(N-methylacrylamido)ethylphosphonic acid have been developed for use in dental adhesives. These monomers are hydrolytically stable and exhibit strong adhesive properties when bonded to teeth, making them valuable in dental applications (Catel et al., 2008).

4. Synthesis of Aromatic Polyimides

2-Methylaminoethylphosphonic acid derivatives have been used in the synthesis of hyperbranched aromatic polyimides. These polyimides, derived from compounds like (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonic acid diphenyl ester, show promise due to their solubility and potential applications in materials science (Yamanaka et al., 2000).

5. Adhesive Properties in Polymers

2-Methylaminoethylphosphonic acid and its derivatives have been explored for their role in improving the adhesive properties of polymers. They demonstrate different behaviors during radical polymerization, contributing to enhanced adhesive qualities in various applications (Moszner et al., 2001).

6. Stability Constants Evaluation

Research has been conducted to evaluate the stability constants of phosphonic acids, including 2-methylaminoethylphosphonic acid. This research is crucial in understanding the chemical behavior of these compounds in various environments and applications (Popov et al., 2001).

7. Calcium-Phosphonate Interactions

Studies on the interactions between calcium and phosphonate groups in 2-methylaminoethylphosphonic acid derivatives have provided insights into their potential biochemical applications. This research is significant in fields like biochemistry and pharmacology (Demadis et al., 2009).

8. Analytical Chemistry Applications

2-Methylaminoethylphosphonic acid derivatives have been utilized in the qualitative detection and identification of chemical warfare agents. Their methylation using trimethyloxonium tetrafluoroborate provides an effective method for gas chromatography-mass spectrometry analysis (Valdez et al., 2016).

properties

IUPAC Name

2-(methylamino)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10NO3P/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMKKNKMHUQJAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299959
Record name [2-(methylamino)ethyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylaminoethylphosphonic acid

CAS RN

14596-55-5
Record name Phosphonic acid, [2-(methylamino)ethyl]-
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Record name NSC 133872
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Record name NSC133872
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(methylamino)ethyl]phosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JS Kittredge, AF Isbell, RR Hughes - Biochemistry, 1967 - ACS Publications
… : The phosphonic acid analogs of choline phosphate (trimethyl-2-phosphonoethylammonium hydroxide inner salt) and 2-methylaminoethylphosphonic acid have been isolated in …
Number of citations: 100 pubs.acs.org
FA Shelburne, LD Quin - Biochimica et Biophysica Acta (BBA)-General …, 1967 - Elsevier
… constitute the only publications on 2-methylaminoethylphosphonic acid as a naturally … with an authentic specimen of 2-methylaminoethylphosphonic acid; other properties (infrared …
Number of citations: 17 www.sciencedirect.com
DM Kariotoglou, SK Mastronicolis - Comparative Biochemistry and …, 2003 - Elsevier
… -II E component is a ceramide 2-methylaminoethylphosphonic acid species (CMAEP). The … Therefore, the structure of ceramide 2-methylaminoethylphosphonic acid was indicated for …
Number of citations: 29 www.sciencedirect.com
RW Shearer, BJ McCarthy - Biochemistry, 1967 - ACS Publications
… : The phosphonic acid analogs of choline phosphate (trimethyl-2-phosphonoethylammonium hydroxide inner salt) and 2-methylaminoethylphosphonic acid have been isolated in …
Number of citations: 295 pubs.acs.org
MG Horning, AM Moss, EC Horning - Biochimica et Biophysica Acta (BBA) …, 1967 - Elsevier
… AF ISBELL, Texas A and M University, for a sample of 2-methylaminoethylphosphonic acid, and to Dr. RL HILL, Department of Biochemistry, Duke University, for the use of the amino …
Number of citations: 101 www.sciencedirect.com
DM Kariotoglou, SK Mastronicolis - Lipids, 2001 - Wiley Online Library
… CAEP together with its N-methyl analog ceramide 2-methylaminoethylphosphonic acid (CMAEP) is widely distributed in protozoa (10–13), mollusks (1,14–21), and cnidaria (22,23). A …
Number of citations: 55 aocs.onlinelibrary.wiley.com
EG Krause, C Pitra, A Wollenberger - Biochimica et Biophysica Acta (BBA) …, 1967 - Elsevier
… A sea anemone (Anthopleura xanthogrammica) has now been discovered that contains 2-methylaminoethylphosphonic acid in such a residue. This discovery was made in the course …
Number of citations: 8 www.sciencedirect.com
K Ohashi, S Kosai, M Arizuka, T Watanabe… - Tetrahedron, 1989 - Elsevier
D-Erythro-1-deoxydihydroceramide-1-sulfonic acid, isolated from alkali-stable hydrogenated lipids in a non-photosynthetic marine diatom, Nitzschia alba, and (2S,3R)-N-palmitoyl-1-O-[…
Number of citations: 41 www.sciencedirect.com
CM Scrimgeour, JL Harwood - The lipid handbook, 2007 - books.google.com
… The following phosphonic acids have been found in nature: 2-amino ethylphosphonic acid, 2methylaminoethylphosphonic acid, 2-dimethylaminoethylphosphonic acid, 2-…
Number of citations: 91 books.google.com
P Ankrah - 1989 - search.proquest.com
A quantitative method of analysis for 2-Aminoethylphosphonic acid (AEP) was developed using reversed-phase HPLC. The detection limit for AEP was 15 nM and the detector response …
Number of citations: 2 search.proquest.com

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